2-[4-[(4-Methoxypyrimidin-2-yl)amino]piperidin-1-yl]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone
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Overview
Description
2-[4-[(4-Methoxypyrimidin-2-yl)amino]piperidin-1-yl]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone is a complex organic compound that features a combination of pyrimidine, piperidine, and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(4-Methoxypyrimidin-2-yl)amino]piperidin-1-yl]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrimidine ring: This can be achieved through the reaction of appropriate nitriles with amidines under acidic or basic conditions.
Piperidine ring formation: The piperidine ring can be synthesized via cyclization reactions involving appropriate amines and aldehydes or ketones.
Indole ring synthesis: The indole moiety can be constructed using Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes.
Coupling reactions: The final step involves coupling the pyrimidine, piperidine, and indole moieties using suitable coupling agents and conditions, such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[4-[(4-Methoxypyrimidin-2-yl)amino]piperidin-1-yl]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents onto the aromatic rings or nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions (e.g., acidic, basic, or neutral).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[4-[(4-Methoxypyrimidin-2-yl)amino]piperidin-1-yl]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead molecule for the development of new drugs targeting various diseases, including cancer, neurological disorders, and infectious diseases.
Pharmacology: It can be studied for its potential effects on biological systems, including its interaction with specific receptors and enzymes.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Material Science: It may be used in the development of new materials with unique properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of 2-[4-[(4-Methoxypyrimidin-2-yl)amino]piperidin-1-yl]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.
Trazodone: An antidepressant that acts as a serotonin antagonist and reuptake inhibitor.
Naftopidil: An α1-adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia.
Uniqueness
2-[4-[(4-Methoxypyrimidin-2-yl)amino]piperidin-1-yl]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone is unique due to its specific combination of pyrimidine, piperidine, and indole moieties, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Properties
IUPAC Name |
2-[4-[(4-methoxypyrimidin-2-yl)amino]piperidin-1-yl]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c1-15-13-16-5-3-4-6-18(16)26(15)20(27)14-25-11-8-17(9-12-25)23-21-22-10-7-19(24-21)28-2/h3-7,10,15,17H,8-9,11-14H2,1-2H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHAJGOMNHSLUEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CN3CCC(CC3)NC4=NC=CC(=N4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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